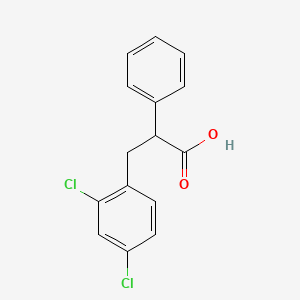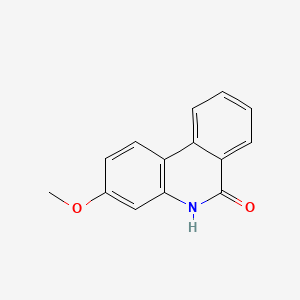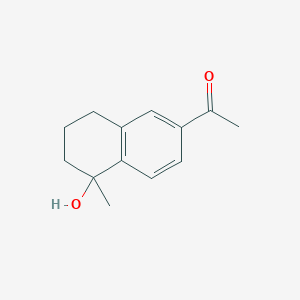
1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone is a complex organic compound characterized by its unique naphthalene-based structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of industrial reactors are employed to produce the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, resulting in different derivatives.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(5-Hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
1-(5-hydroxy-5-methyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H16O2/c1-9(14)10-5-6-12-11(8-10)4-3-7-13(12,2)15/h5-6,8,15H,3-4,7H2,1-2H3 |
Clave InChI |
ZIGYQOKCQNOZHK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)C(CCC2)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


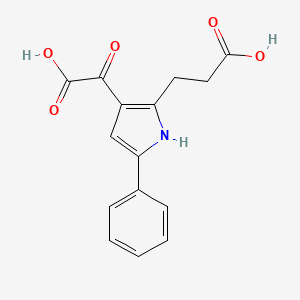
![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)
![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)
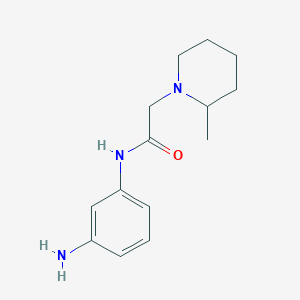
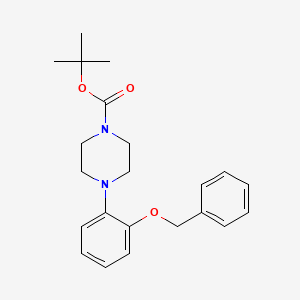
![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
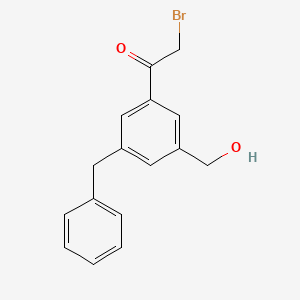
![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)
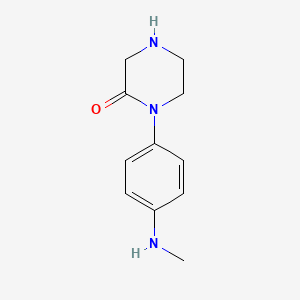
![3-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-ol](/img/structure/B13876494.png)
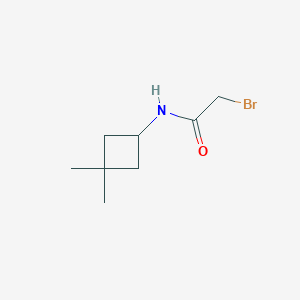
![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)
